molecular formula C9H16Cl2N2O B1504580 1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride CAS No. 169452-23-7

1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride

Cat. No. B1504580
CAS RN: 169452-23-7
M. Wt: 239.14 g/mol
InChI Key: UDORKZUYROOTGC-UHFFFAOYSA-N
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Description

“1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride” is a chemical compound with the molecular formula C9H15ClN2O . It has a molecular weight of 202.68 . The CAS number for this compound is 169452-23-7 .


Molecular Structure Analysis

The molecular structure of “1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride” consists of a furan ring attached to a pyrrolidine ring via a methylene bridge . The pyrrolidine ring is further substituted with an amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride” include a molecular weight of 202.68 and a molecular formula of C9H15ClN2O .

properties

IUPAC Name

1-(furan-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-8-3-4-11(6-8)7-9-2-1-5-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDORKZUYROOTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698097
Record name 1-[(Furan-2-yl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride

CAS RN

169452-23-7
Record name 1-[(Furan-2-yl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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